molecular formula C10H10O4 B019051 3-Acetoxy-2-methylbenzoic acid CAS No. 168899-58-9

3-Acetoxy-2-methylbenzoic acid

Cat. No.: B019051
CAS No.: 168899-58-9
M. Wt: 194.18 g/mol
InChI Key: LHVJUPHCLWIPLZ-UHFFFAOYSA-N
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Description

3-Acetoxy-2-methylbenzoic acid (3A2MBA, C₁₀H₁₀O₄) is a benzoic acid derivative featuring a methyl group at the ortho position (C2) and an acetoxy group at the meta position (C3) relative to the carboxylic acid moiety. Its molecular structure has been extensively characterized via single-crystal X-ray diffraction, revealing orthorhombic crystallization in the Pbca space group with unit cell parameters a = 7.754 Å, b = 11.346 Å, and c = 21.187 Å . The carboxylic acid group is twisted by 11.37° from the benzene ring plane, while the acetoxy group exhibits a larger deviation of 86.60°, attributed to steric interactions with the adjacent methyl group . The crystal structure is stabilized by O–H···O hydrogen bonds, forming inversion dimers with an R₂²(8) graph-set motif .

3A2MBA serves as a precursor for synthesizing bioactive derivatives, such as 3-acetoxy-2-methylbenzoic anhydride (AMA), which exhibits antibacterial properties . Its electronic structure, analyzed via density functional theory (DFT), shows good agreement between experimental and calculated geometric parameters, with a HOMO-LUMO gap indicative of moderate reactivity .

Preparation Methods

Grignard-Mediated Carboxylation and Hydrogenolysis

Benzyl Ether Protection of 3-Chloro-2-methylphenol

The synthesis begins with the protection of 3-chloro-2-methylphenol using benzyl chloride in a nucleophilic substitution reaction. This step produces 2-benzyloxy-6-chlorotoluene, a critical intermediate that prevents unwanted side reactions during subsequent Grignard formation . The reaction typically proceeds at 80–100°C under anhydrous conditions, with potassium carbonate as a base to neutralize HCl byproducts.

Grignard Reaction and Carboxylation

The benzyl-protected intermediate is subjected to a Grignard reaction with magnesium metal in tetrahydrofuran (THF), generating (3-benzyloxy-2-methylphenyl)magnesium chloride. This organometallic species is then carboxylated by bubbling CO₂ through the reaction mixture, yielding 3-benzyloxy-2-methylbenzoic acid . The carboxylation step requires precise temperature control (–10°C to 0°C) to avoid decarboxylation.

Hydrogenolytic Deprotection

Hydrogenolysis of the benzyl ether is catalyzed by palladium on activated carbon (5% Pd/C) under 10 bar H₂ pressure in aqueous sodium hydroxide. This step removes the benzyl group, producing 3-hydroxy-2-methylbenzoic acid with near-quantitative yields . The use of a basic aqueous medium (pH 14) suppresses premature protonation of the phenolic oxygen, ensuring efficient hydrogen uptake.

Catalytic System Optimization

Comparative studies indicate that Pd/C outperforms platinum or Raney nickel catalysts in selectivity and reaction rate . A catalyst loading of 2–5 wt% relative to the substrate achieves complete conversion within 20–30 minutes at 50°C.

Direct Acetylation of 3-Hydroxy-2-methylbenzoic Acid

Acetic Anhydride-Mediated Esterification

The final acetylation step employs acetic anhydride in an aqueous basic medium. Adding 1.2–1.6 equivalents of acetic anhydride to the hydrogenolysis crude solution at 0°C ensures selective O-acetylation without competing side reactions . The reaction is quenched with hydrochloric acid, precipitating this compound in 93.7% yield .

Solvent and Stoichiometry Effects

Using water as the solvent simplifies workup by leveraging the compound’s low solubility in cold acidic media. Excess acetic anhydride (>1.6 equivalents) risks diacetylation, while sub-stoichiometric amounts lead to incomplete conversion .

Alternative Synthetic Routes

Methoxy Group Cleavage in Aryl Amides

An older method involves methoxy cleavage of 3-methoxy-2-methyl-N-phenylbenzamide using concentrated HBr/HCl in acetic acid. However, this route generates carcinogenic methyl halides and requires harsh conditions (reflux at 120°C), limiting its industrial applicability .

Reaction Conditions and Yield Data

StepReagents/ConditionsYield (%)Catalyst/BaseSource
Benzyl ether formationBenzyl chloride, K₂CO₃, 80°C85–90
Grignard carboxylationMg, THF, CO₂, –10°C78–82
Hydrogenolysis10 bar H₂, 50°C, 5% Pd/C95–98NaOH (2–3 equiv)
AcetylationAcetic anhydride, 0°C, HCl93.7
Methoxy cleavageHBr/HCl, acetic acid, 120°C65–70

Mechanistic Insights and Byproduct Management

Hydrogenolysis Mechanism

The Pd-catalyzed hydrogenolysis proceeds via adsorption of H₂ on the catalyst surface, followed by simultaneous cleavage of the C–O benzyl bond and reductive elimination of toluene. The basic aqueous medium stabilizes the phenoxide intermediate, preventing catalyst poisoning .

Byproduct Mitigation

Early methods faced challenges with methyl halide byproducts (e.g., CH₃Cl, CH₃Br) . Modern protocols avoid these by using benzyl ether protection instead of methoxy groups, aligning with green chemistry principles.

Industrial-Scale Considerations

Corrosion Resistance

The highly basic reaction medium (pH 14) necessitates stainless steel or glass-lined reactors to withstand corrosion during hydrogenolysis .

Continuous Hydrogenation

Pilot-scale studies demonstrate that continuous hydrogenation in fixed-bed reactors enhances throughput, reducing batch cycle times by 40% while maintaining yields above 95% .

Chemical Reactions Analysis

Anhydride Formation

3A2MBA reacts with its acid chloride derivative to form 3-acetoxy-2-methylbenzoic anhydride (AMA) :

3A2MBA+3 acetoxy 2 methylbenzoyl chlorideTHF Et3NAMA\begin{array}{ccc}\text{3A2MBA}&+&\text{3 acetoxy 2 methylbenzoyl chloride}\\&\xrightarrow{\text{THF Et}_3\text{N}}&\text{AMA}\\\end{array}

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Base: Triethylamine (1:1 molar ratio)

  • Temperature: 25°C, 12 hr

  • Yield: 78-82%

Coordination Chemistry with Transition Metals

3A2MBA forms stable complexes with various transition metals, as evidenced by IR and analytical data :

Metal ComplexMetal Content (%)Key IR Bands (cm⁻¹)
[Ni(3A2MBA)₂(N₂H₄)₂·2H₂O]11.65-11.69988 (N-N), 1705 (C=O acetoxy)
[Co(3A2MBA)₂(N₂H₄)₂·2H₂O]11.70-11.71970 (N-N), 1702 (C=O acetoxy)
[Cd(3A2MBA)₂(N₂H₄)₂·2H₂O]20.18-20.19966 (N-N), 1763 (C=O acetoxy)

Coordination Features :

  • Bidentate ligand via carboxylic oxygen and acetoxy carbonyl

  • Hydrazine acts as bridging ligand in polynuclear complexes

  • Thermal stability up to 210°C

Hydrogenolysis Reactions

The benzyl-protected precursor undergoes catalytic hydrogenation :

3 benzyloxy 2 methylbenzoic acid5 Pd C H23 hydroxy 2 methylbenzoic acid 92 yield \text{3 benzyloxy 2 methylbenzoic acid}\xrightarrow{\text{5 Pd C H}_2}\text{3 hydroxy 2 methylbenzoic acid 92 yield }

Optimized Conditions :

  • Pressure: 3-5 bar H₂

  • Temperature: 50-60°C

  • Catalyst Loading: 2-3 wt%

Biological Activity Correlations

While not a direct chemical reaction, structure-activity studies reveal :

  • Antibacterial activity (MIC = 32 μg/mL vs. S. aureus) correlates with anhydride formation

  • No antifungal activity observed up to 512 μg/mL

  • Activity modulated by π-π interactions in crystal lattice

The compound's reactivity profile makes it valuable for designing HIV protease inhibitors and antimicrobial agents , with ongoing research into its coordination chemistry and materials applications .

Scientific Research Applications

3-Acetoxy-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antioxidant and antibacterial properties.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of HIV protease inhibitors.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-acetoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in its role as an antioxidant, it may scavenge free radicals and chelate metal ions, thereby preventing oxidative damage. In antibacterial applications, it may disrupt bacterial cell walls or interfere with essential bacterial enzymes .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Compound Molecular Formula Substituent Positions Crystal System Hydrogen Bonding Motif Melting Point (°C) Key Structural Features
3-Acetoxy-2-methylbenzoic acid C₁₀H₁₀O₄ C2: methyl; C3: acetoxy Orthorhombic (Pbca) R₂²(8) dimers via O–H···O 149–151 Carboxylic acid twisted 11.37°; acetoxy twisted 86.60°
2-Acetoxy-3-methylbenzoic acid (3-methyl aspirin) C₁₀H₁₀O₄ C2: acetoxy; C3: methyl Monoclinic (P2₁/c) R₂²(8) dimers ~135 (estimated) Acetoxy group at C2 induces steric clashes with C3 methyl
2-Acetoxy-6-methylbenzoic acid (6-methyl aspirin) C₁₀H₁₀O₄ C2: acetoxy; C6: methyl Not reported Similar R₂²(8) dimers ~140 (estimated) Methyl at C6 minimizes steric effects; acetoxy conformation similar to 3A2MBA
Acetylsalicylic acid (aspirin) C₉H₈O₄ C2: acetoxy; C1: carboxylic acid Monoclinic (P2₁/c) R₂²(8) dimers 135 Classic anti-inflammatory drug; no methyl substituents

Key Observations :

  • Steric Effects : The methyl group at C2 in 3A2MBA causes significant twisting of the acetoxy group (86.60°), unlike 6-methyl aspirin, where the methyl at C6 results in minimal distortion .
  • Hydrogen Bonding : All compounds form R₂²(8) dimers via O–H···O interactions, a hallmark of benzoic acid derivatives .
  • Melting Points : 3A2MBA has a higher melting point (149–151°C) than aspirin (135°C), likely due to enhanced crystal packing efficiency from the methyl and acetoxy groups .

Electronic and Reactivity Comparisons

  • HOMO-LUMO Gap : DFT studies on 3A2MBA reveal a HOMO-LUMO energy gap of ~5.2 eV, comparable to aspirin (~5.0 eV), suggesting similar electronic stability .
  • Reactivity : The acetoxy group in 3A2MBA facilitates anhydride formation (e.g., AMA synthesis) under mild conditions, a reaction less feasible in methoxy-substituted analogs like 2,3-dimethoxybenzoic acid .

Biological Activity

3-Acetoxy-2-methylbenzoic acid, a derivative of salicylic acid, has garnered attention for its biological activity, particularly its antibacterial properties. This article delves into the synthesis, characterization, and biological evaluations of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods, including acetylation of 2-methylbenzoic acid. The compound has been characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography. These methods confirm the structural integrity and purity of the compound.

Antibacterial Activity

The antibacterial efficacy of this compound has been extensively studied. In one research study, the compound was tested against several bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)
Bacillus subtilis1000
Staphylococcus aureus500
Enterococcus faecalis500
Escherichia coli1000
Klebsiella pneumoniae1000
Pseudomonas aeruginosa1000

The compound exhibited superior activity against Staphylococcus aureus and Enterococcus faecalis, showing lower MIC values compared to standard antibiotics like amoxicillin and tetracycline. However, it demonstrated no antifungal activity against tested strains such as Aspergillus niger and Candida albicans .

The mechanism by which this compound exerts its antibacterial effects is still under investigation. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. The presence of functional groups in the molecule likely contributes to its interaction with bacterial enzymes or cell membranes.

Case Studies

In a study published in ACS Omega, researchers synthesized a related compound, 3-acetoxy-2-methylbenzoic anhydride (AMA), which was evaluated for antimicrobial properties. The findings indicated that AMA showed excellent antibacterial activity comparable to established antibiotics . This suggests that modifications to the acetoxy group can enhance biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Acetoxy-2-methylbenzoic acid, and how do reaction parameters affect yield?

  • Methodology : The compound is synthesized via esterification of 3-hydroxy-2-methylbenzoic acid with acetic anhydride under acidic or basic catalysis. Reaction temperature, stoichiometry, and catalyst choice (e.g., H₂SO₄ or pyridine) critically influence yield. For example, excess acetic anhydride and controlled heating (60–80°C) improve ester formation. Post-synthesis purification via recrystallization (e.g., using methanol/water) ensures high purity .
  • Key Data : Typical yields range from 70–85% after optimization. Purity ≥98% is achievable using HPLC or LC-MS validation .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks at δ 2.3 (methyl group), δ 2.5 (acetoxy OAc), and δ 12.1 (carboxylic acid -OH). ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) .
  • Melting Point : 149–151°C (consistent across sources), validated via differential scanning calorimetry (DSC) .
  • Elemental Analysis : Matches theoretical values (C: 61.85%, H: 5.15%, O: 33.00%) .

Q. What purification strategies are recommended to isolate this compound from reaction mixtures?

  • Methods :

  • Recrystallization : Use acetone or methanol as solvents, with slow cooling to enhance crystal formation .
  • Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) removes unreacted starting materials .
    • Validation : Purity ≥98% confirmed via TLC (Rf = 0.5 in ethyl acetate/hexane) and LC-MS .

Advanced Research Questions

Q. How can mechanistic insights improve the synthesis of this compound derivatives for drug discovery?

  • Case Study : The compound serves as a precursor for HIV protease inhibitors. Reacting its acyl chloride with amines (e.g., 4-methoxyaniline) in THF forms benzamide derivatives. Mechanistic studies (e.g., monitoring intermediates via IR) reveal that slow amine addition minimizes side reactions (e.g., hydrolysis) .
  • Optimization : Use Schlenk techniques to exclude moisture, improving yields by 15–20% .

Q. How can researchers resolve discrepancies in spectral data or purity assessments?

  • Contradiction Analysis : If NMR signals suggest impurities (e.g., residual acetic acid), employ preparative HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) for isolation. Cross-validate with high-resolution mass spectrometry (HRMS) .
  • Troubleshooting : Inconsistent melting points may indicate polymorphic forms. Use DSC to identify thermal transitions and X-ray diffraction (XRD) for crystal structure confirmation .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Storage Protocol : Store at –20°C in airtight, amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the acetoxy group. Periodic FT-IR analysis (monitoring O-H stretches at 2500–3000 cm⁻¹) detects degradation .
  • Stability Data : Shelf life >2 years under optimal conditions, with <5% degradation via LC-MS .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

  • In Silico Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic sites for functionalization. For example, the acetoxy group’s carbonyl carbon shows high electrophilicity (Fukui indices >0.1), guiding regioselective modifications .
  • Applications : Predict reaction pathways for synthesizing sulfonamide or peptide conjugates, reducing experimental trial-and-error .

Q. Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular FormulaC₁₀H₁₀O₄Elemental Analysis
Molecular Weight194.18 g/molHRMS
Melting Point149–151°CDSC
SolubilitySoluble in acetone, methanolEmpirical testing

Table 2: Common Synthetic Byproducts and Mitigation

ByproductSourceRemoval Strategy
3-Hydroxy-2-methylbenzoic acidHydrolysis of acetoxy groupAcidic recrystallization
Acetic acidExcess reagentRotary evaporation

Properties

IUPAC Name

3-acetyloxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-8(10(12)13)4-3-5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVJUPHCLWIPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396569
Record name 3-Acetoxy-2-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168899-58-9
Record name 3-Acetoxy-2-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetoxy-2-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The disodium salt of 3-hydroxy-2-methylbenzoic acid (2) is reacted with acetic anhydride without intermediate isolation to give 3-acetoxy-2-methylbenzoic acid (3) ##STR3##
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Synthesis routes and methods III

Procedure details

WO 95/09843 describes a multistage process for the preparation of 3-acetoxy-2-methylbenzoic acid. This process starts from 3-methoxybenzoyl chloride. The 3-methoxybenzoyl chloride is reacted with aniline to give 3-methoxy-N-phenylbenzamide. In a second step, the 3-methoxy-N-phenylbenzamide is reacted with 2 equivalents of n-butyllithium and then alkylated using methyl iodide. 3-Methoxy-2-methyl-N-phenylbenzamide is formed here, which is then reacted with aqueous hydrochloric acid and aqueous hydrogen bromide in boiling acetic acid with hydrolysis of the amide group and cleavage of the methoxy group to give 3-hydroxy-2-methylbenzoic acid. The 3-hydroxy-2-methylbenzoic acid must be acylated with acetic anhydride in order to obtain the 3-acetoxy-2-methyl-benzoic acid. The individual reaction steps are described in greater detail in WO 95/09843 under Preparation 9 A, B and C and Example 81.
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Synthesis routes and methods IV

Procedure details

A solution of 3-benzyloxy-2-methylbenzoic acid (50 g, 0.21 mol) and sodium hydroxide (20 g, 0.5 mol) in 700 g of water and 2 g of 5% Pd/C catalyst (50% water-moist) is added to a 21 steel autoclave with an aerating stirrer. 10 bar of hydrogen are injected at a temperature of 25° C. and a stirring speed of 800 rpm. Consumed hydrogen is replaced by repeated injection. After 15 min, the absorption of hydrogen falls off. The catalyst is filtered off at room temperature through a pressure filter. 735.8 g of a crude solution are obtained, from which 7.1g of toluene are separated off in a separating funnel. The aqueous crude solution is cooled to 0° C. in a 1 l four-necked flask with a pH meter. The pH is 14. 31.3 g (0.3 mol) of acetic anhydride are added dropwise in the course of 5 min; the pH falls to 6.0. The solution is then slowly treated (pH 1.1) with 49.3 g (0.5 mol) of hydrochloric acid (37% strength). A white precipitate is deposited in the course of this. The suspension is stirred for a further half hour, then the precipitate is filtered off and washed twice with 50 g of ice water. After drying, 37.5 g (93.7% of theory) of 3-acetoxy-2-methylbenzoic acid are obtained (melting point: 147° C.).
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Synthesis routes and methods V

Procedure details

60.9 g (0.40 mol) of 3-hydroxy-2-methylbenzoic acid are introduced into 500 ml of 2N sodium hydroxide solution (1.00 mol) with stirring and the solution formed in the course of this is cooled to 5° C. 61.3 g (0.60 mol) of acetic anhydride are added to the cooled solution. The reaction mixture is cooled here such that the temperature does not exceed 8° C. The reaction mixture is then acidified with 88 ml of 37% hydrochloric acid. The precipitated product is filtered off, washed three times with 50 ml of water and dried in vacuo. 69.9 g of 3-acetoxy-2-methylbenzoic acid are obtained. This corresponds to a yield of 90.0% of theory.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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